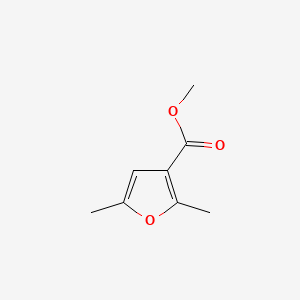
Methyl-2,5-Dimethyl-3-furancarboxylat
Übersicht
Beschreibung
“Methyl 2,5-dimethyl-3-furoate” is also known as “3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester” and "Methyl 2,5-dimethylfuran-3-carboxylate" . It is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 .
Synthesis Analysis
“Methyl 2,5-dimethyl-3-furoate” can be synthesized from “Methyl acetoacetate” and "3-Bromopropyne" . It is also used as a reactant in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Molecular Structure Analysis
The IUPAC Standard InChI for “Methyl 2,5-dimethyl-3-furoate” isInChI=1S/C8H10O3/c1-5-4-7 (6 (2)11-5)8 (9)10-3/h4H,1-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
“Methyl 2,5-dimethyl-3-furoate” is used in the new furan annulation via palladium-catalyzed reaction of 2-alkynyl carbonates or 2-(1-alkynyl)oxiranes with β-keto esters .Physical And Chemical Properties Analysis
“Methyl 2,5-dimethyl-3-furoate” has a boiling point of 198°C (lit.), a density of 1.037 g/mL at 25°C (lit.), and a refractive index of 1.475 (lit.) .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Methyl-2,5-Dimethyl-3-furancarboxylat: ist eine vielseitige Verbindung in der organischen Chemie und dient als Baustein für die Synthese verschiedener komplexer Moleküle. Seine Reaktivität ermöglicht Modifikationen an verschiedenen Positionen am Furanring, was zu einer breiten Palette von Derivaten mit potenziellen Anwendungen bei der Entwicklung neuer Pharmazeutika, Polymere und Agrochemikalien führt .
Pharmazeutische Industrie
In der pharmazeutischen Forschung kann This compound verwendet werden, um neuartige Arzneistoffe zu entwickeln. Sein Furanring ist ein häufiges Motiv in vielen bioaktiven Verbindungen, und Modifikationen an dieser Grundstruktur können zur Entdeckung neuer Therapeutika mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen .
Agrochemikalien
Die chemische Struktur der Verbindung macht sie für die Entwicklung neuer Agrochemikalien geeignet. Forscher können ihre Reaktivität nutzen, um Pestizide und Herbizide zu synthetisieren, die effektiver und umweltfreundlicher sind, was möglicherweise zu nachhaltigen landwirtschaftlichen Praktiken beiträgt .
Geschmacks- und Duftstoffindustrie
This compound: könnte auch Anwendungen in der Geschmacks- und Duftstoffindustrie finden. Seine Molekülstruktur könnte zur Synthese von Verbindungen verwendet werden, die natürliche Aromen und Düfte nachahmen, und bietet Alternativen zu natürlich gewonnenen Substanzen .
Biomasse-Umwandlung
Diese Verbindung spielt eine Rolle bei der Verwertung von biomassebasierten Furfuralen. Es kann als Zwischenprodukt bei der Umwandlung von Biomasse in Brennstoffe und Chemikalien verwendet werden, was mit den Prinzipien der grünen Chemie übereinstimmt und die Nutzung erneuerbarer Ressourcen unterstützt .
Materialwissenschaften
In der Materialwissenschaft könnte This compound verwendet werden, um neue Polymere mit einzigartigen Eigenschaften zu entwickeln. Seine Einarbeitung in Polymerketten kann zu Materialien mit bestimmten Eigenschaften wie erhöhter thermischer Stabilität oder Bioabbaubarkeit führen .
Analytische Chemie
Aufgrund seines eindeutigen Massenspektrums kann This compound als Standard- oder Referenzverbindung in der Massenspektrometrie verwendet werden. Diese Anwendung ist entscheidend für die Identifizierung und Quantifizierung verschiedener Substanzen in komplexen Gemischen .
Antimikrobielle Forschung
Jüngste Studien deuten auf mögliche antimikrobielle Eigenschaften hin, die mit Furanderivaten verbunden sind. This compound könnte auf seine Wirksamkeit gegen verschiedene mikrobielle Infektionen untersucht werden und zur Suche nach neuen Antiinfektiva beitragen .
Safety and Hazards
“Methyl 2,5-dimethyl-3-furoate” has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
methyl 2,5-dimethylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFOIGQBJZVPCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210442 | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6148-34-1 | |
| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6148-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,5-dimethyl-3-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







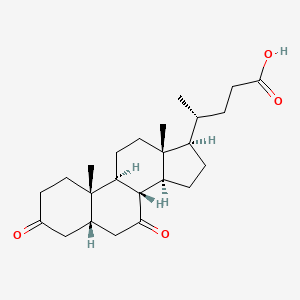


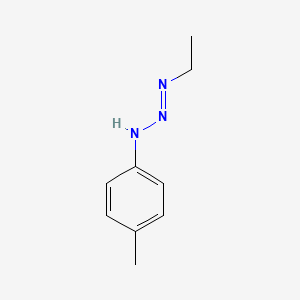
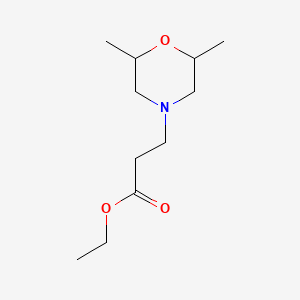

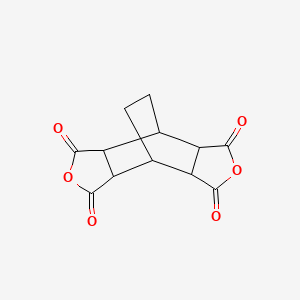
![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)